molecular formula C7H10N2O2 B11918384 2,5-Dimethoxypyridin-3-amine

2,5-Dimethoxypyridin-3-amine

Katalognummer: B11918384
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: DNNHEALKXSHMRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethoxypyridin-3-amine is an organic compound with the molecular formula C7H10N2O2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 5 positions and an amino group at the 3 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxypyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxypyridine.

    Amination Reaction: The 2,5-dimethoxypyridine undergoes an amination reaction, where an amino group is introduced at the 3 position.

Industrial Production Methods: This may include the use of catalysts and controlled reaction environments to facilitate the amination process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxypyridin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Dimethoxypyridin-3-amine involves its interaction with specific molecular targets. The amino group at the 3 position allows it to form hydrogen bonds and interact with various biological molecules. This interaction can influence biochemical pathways and cellular processes, making it a valuable compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

  • 4,5-Dimethoxypyridin-3-amine
  • 2,6-Dimethoxypyridine
  • 4-Chloro-5-methoxypyridin-3-amine

Comparison: 2,5-Dimethoxypyridin-3-amine is unique due to the specific positioning of its methoxy and amino groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a compound of particular interest in various research fields .

Eigenschaften

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

2,5-dimethoxypyridin-3-amine

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-6(8)7(11-2)9-4-5/h3-4H,8H2,1-2H3

InChI-Schlüssel

DNNHEALKXSHMRO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(N=C1)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.